molecular formula C16H14N2O4 B1225927 ethyl 3-(2-furoylamino)-1H-indole-2-carboxylate

ethyl 3-(2-furoylamino)-1H-indole-2-carboxylate

Cat. No. B1225927
M. Wt: 298.29 g/mol
InChI Key: LPXKYNWQXZMLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-furanyl(oxo)methyl]amino]-1H-indole-2-carboxylic acid ethyl ester is an indolyl carboxylic acid.

Scientific Research Applications

Synthesis and Transformations

Ethyl 3-(2-furoylamino)-1H-indole-2-carboxylate and similar compounds have been extensively studied for their synthesis and chemical transformations. Key studies include:

  • Synthesis of Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates : A process was developed to synthesize various ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, revealing interesting chemical transformations and providing insights into the synthesis of similar compounds (Cucek & Verček, 2008).

  • Preparation of 4H-furo[3,2-b]indole Derivatives : Research on the preparation of 4H-furo[3,2-b]indole derivatives, closely related to ethyl 3-(2-furoylamino)-1H-indole-2-carboxylates, provides insights into the synthesis and potential applications of these compounds (Tanaka, Yakushijin, & Yoshina, 1979).

Biological Activity and Pharmacological Evaluation

Several studies have been conducted to evaluate the biological and pharmacological activities of compounds related to ethyl 3-(2-furoylamino)-1H-indole-2-carboxylate:

  • Antihypertriglyceridemic Agents : N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives, which share structural similarities with ethyl 3-(2-furoylamino)-1H-indole-2-carboxylate, were synthesized and tested for their lipid-lowering effects, showing significant activity in hyperlipidemic rats (Shahwan et al., 2010).

  • Antiviral Activity : Research on the synthesis and antiviral activity of various indole derivatives, including those structurally related to ethyl 3-(2-furoylamino)-1H-indole-2-carboxylate, provided insights into their potential as antiviral agents (Ivashchenko et al., 2014).

Novel Synthesis Techniques

Innovative synthesis methods for indole and related compounds have been explored, contributing to the understanding of ethyl 3-(2-furoylamino)-1H-indole-2-carboxylate:

  • Friedel-Crafts Acylation of Ethyl 1H-Indole-2-carboxylate : Studies on the Friedel-Crafts acylation provided new methods for the synthesis of indole derivatives, potentially applicable to ethyl 3-(2-furoylamino)-1H-indole-2-carboxylate (Tani et al., 1990).

properties

Product Name

ethyl 3-(2-furoylamino)-1H-indole-2-carboxylate

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

ethyl 3-(furan-2-carbonylamino)-1H-indole-2-carboxylate

InChI

InChI=1S/C16H14N2O4/c1-2-21-16(20)14-13(10-6-3-4-7-11(10)17-14)18-15(19)12-8-5-9-22-12/h3-9,17H,2H2,1H3,(H,18,19)

InChI Key

LPXKYNWQXZMLJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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